![molecular formula C21H21NO3 B1371167 2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid CAS No. 1217531-04-8](/img/structure/B1371167.png)
2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2'-Benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid is a spiro compound with potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, based on diverse research findings.
- Molecular Formula : C₂₁H₂₁NO₃
- CAS Number : 1217531-04-8
- MDL Number : MFCD15730874
- Hazard Classification : Irritant
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds were evaluated against various bacterial and fungal strains.
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound 3a | 4–16 | Broad-spectrum antimicrobial |
Compound 8b | 8–32 | Comparable to amoxicillin |
Compound 9b | <4 | Most potent against E. coli |
These findings suggest that the structural features of spiro compounds contribute to their effectiveness against microbial pathogens .
Cytotoxic Activity
The cytotoxic effects of this compound were evaluated in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Compound | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
---|---|---|
Doxorubicin | 2.85 | 3.58 |
Compound 9b | 1.17 | 1.52 |
Compound 5a | 10.35–41.62 | Moderate activity |
The results indicate that certain derivatives exhibit cytotoxicity significantly more potent than doxorubicin, a standard chemotherapeutic agent .
The mechanism underlying the biological activity of spiro compounds often involves interaction with specific molecular targets within cells. For example, some studies have suggested that these compounds may act as inhibitors of key enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
Case Study 1 : A study focusing on the synthesis and evaluation of spiro compounds found that modifications at specific positions led to enhanced antimicrobial and anticancer activities. The introduction of functional groups significantly affected the binding affinity to target proteins .
Case Study 2 : Another investigation highlighted the role of spiro compounds in inhibiting cancer cell growth through apoptosis induction. Compounds were tested for their ability to trigger apoptotic pathways in HepG2 cells, revealing promising results that warrant further exploration .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that derivatives of spiro compounds exhibit notable antimicrobial activity. For instance, spiro cycloalkanes related to this compound have been synthesized and tested against various bacterial and fungal strains. Many derivatives demonstrated significant antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against pathogens such as E. coli and C. albicans .
Anticancer Activity
The compound has also shown promise in cancer research. Studies evaluating its cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) have reported IC50 values indicating potent anticancer activity. For example, certain derivatives exhibited IC50 values lower than doxorubicin, a commonly used chemotherapeutic agent .
Case Study 1: Antimicrobial Evaluation
In one study, several spiro derivatives were synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the spiro structure had enhanced activity compared to traditional antibiotics .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 8 | Antibacterial |
Compound B | 16 | Antifungal |
Compound C | 4 | Broad-spectrum |
Case Study 2: Anticancer Potential
A comparative study assessed the cytotoxic effects of various spiro compounds on HepG2 and MCF-7 cell lines. The findings revealed that certain derivatives not only inhibited cell growth effectively but also induced apoptosis in cancer cells, suggesting their potential as lead compounds for further development .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound D | 1.17 | HepG2 |
Compound E | 1.52 | MCF-7 |
Doxorubicin | 5.0 | HepG2 |
Eigenschaften
IUPAC Name |
2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-19-17-11-5-4-10-16(17)18(20(24)25)21(12-6-7-13-21)22(19)14-15-8-2-1-3-9-15/h1-5,8-11,18H,6-7,12-14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWXAAQSBVCOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.